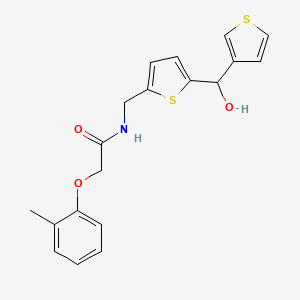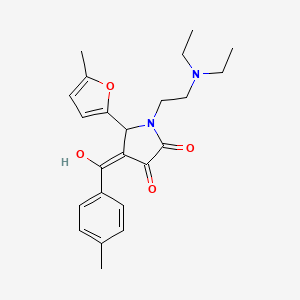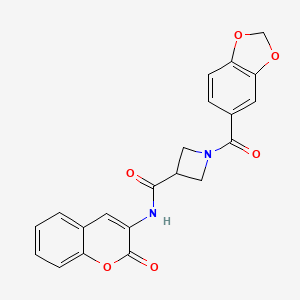![molecular formula C22H23FN2O2S2 B2566456 1-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide CAS No. 954600-63-6](/img/structure/B2566456.png)
1-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
- Reaction conditions: Use of a fluorinated benzene derivative, such as 2-fluorobenzene, in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Coupling with the Thiophene Ring:
- The thiophene ring can be coupled to the intermediate through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
- Reaction conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent like dimethylformamide (DMF).
Formation of the Methanesulfonamide Group:
- The final step involves the introduction of the methanesulfonamide group through a sulfonylation reaction.
- Reaction conditions: Methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide typically involves multiple steps:
-
Formation of the Tetrahydroisoquinoline Moiety:
- Starting with a precursor such as 2-phenylethylamine, the tetrahydroisoquinoline ring can be formed through a Pictet-Spengler reaction with an appropriate aldehyde.
- Reaction conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid, at elevated temperatures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
-
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
- Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
- Conditions: Acidic or basic medium, elevated temperatures.
-
Reduction: The nitro group (if present) can be reduced to an amine.
- Reagents: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
- Conditions: Mild temperatures, atmospheric pressure.
-
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
- Reagents: Nucleophiles like amines or thiols.
- Conditions: Basic medium, room temperature.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
- Bases: Sodium hydride, potassium tert-butoxide, triethylamine.
- Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products:
- Isoquinoline derivatives from oxidation.
- Amines from reduction.
- Substituted fluorophenyl derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide exerts its effects is complex and involves multiple molecular targets and pathways:
Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Cetylpyridinium chloride: Used as an antimicrobial agent.
Domiphen bromide: Employed in similar applications as cetylpyridinium chloride.
Comparison: 1-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide is unique due to its combination of a fluorophenyl group, tetrahydroisoquinoline moiety, and thiophene ring, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound has broader applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-1-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S2/c23-21-8-4-3-7-20(21)16-29(26,27)24-13-22(19-10-12-28-15-19)25-11-9-17-5-1-2-6-18(17)14-25/h1-8,10,12,15,22,24H,9,11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDSEVOLRILWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)CC3=CC=CC=C3F)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Benzyl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2566380.png)

![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2566382.png)

![7-(4-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566385.png)
![2-(2,4-dichlorophenoxy)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2566386.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[(2,6-dimethylmorpholino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2566388.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2566390.png)


![4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566396.png)
